4-(3,4-dichlorophenyl)-3-(propan-2-yl)piperidine, Mixture of diastereomers
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Overview
Description
4-(3,4-Dichlorophenyl)-3-(propan-2-yl)piperidine, a mixture of diastereomers, is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a 3,4-dichlorophenyl group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dichlorophenyl)-3-(propan-2-yl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzaldehyde and isopropylamine.
Formation of Intermediate: The initial step involves the condensation of 3,4-dichlorobenzaldehyde with isopropylamine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with a suitable reagent, such as sodium borohydride, to form the piperidine ring.
Purification: The resulting mixture of diastereomers is purified using chromatographic techniques to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of 4-(3,4-dichlorophenyl)-3-(propan-2-yl)piperidine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Automated Purification Systems: Using automated purification systems, including high-performance liquid chromatography (HPLC), to efficiently separate and purify the diastereomers.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorophenyl)-3-(propan-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, 4-(3,4-dichlorophenyl)-3-(propan-2-yl)piperidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting the central nervous system.
Medicine
In medicinal chemistry, 4-(3,4-dichlorophenyl)-3-(propan-2-yl)piperidine is investigated for its potential therapeutic effects. It may exhibit activity as an analgesic, anti-inflammatory, or neuroprotective agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(3,4-dichlorophenyl)-3-(propan-2-yl)piperidine involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dichlorophenyl)piperidine: Lacks the isopropyl group, which may result in different biological activity.
3-(Propan-2-yl)piperidine: Lacks the 3,4-dichlorophenyl group, affecting its chemical properties and reactivity.
4-Phenyl-3-(propan-2-yl)piperidine: Substitutes the dichlorophenyl group with a phenyl group, altering its interaction with biological targets.
Uniqueness
4-(3,4-Dichlorophenyl)-3-(propan-2-yl)piperidine is unique due to the presence of both the 3,4-dichlorophenyl and isopropyl groups, which confer specific chemical and biological properties. These structural features make it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
1514270-19-9 |
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Molecular Formula |
C14H19Cl2N |
Molecular Weight |
272.2 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-3-propan-2-ylpiperidine |
InChI |
InChI=1S/C14H19Cl2N/c1-9(2)12-8-17-6-5-11(12)10-3-4-13(15)14(16)7-10/h3-4,7,9,11-12,17H,5-6,8H2,1-2H3 |
InChI Key |
QHSJYRSYKNJGKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CNCCC1C2=CC(=C(C=C2)Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
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